Tiamulin

概要

説明

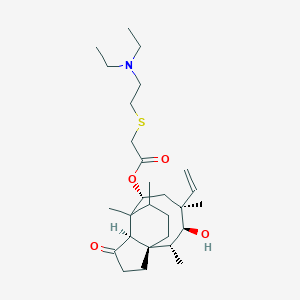

Tiamulin is a pleuromutilin antibiotic drug primarily used in veterinary medicine, particularly for pigs and poultry. It is a diterpene antimicrobial with a pleuromutilin chemical structure similar to that of valnemulin . This compound is effective against a range of Gram-positive bacteria and mycoplasmas .

準備方法

Synthetic Routes and Reaction Conditions

Tiamulin is synthesized through a semi-fermentation process followed by chemical synthesis. The initial step involves the fermentation of the fungus Clitopilus scyphoides to produce pleuromutilin. This is followed by hydrogenation and fumarate formation to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often prepared as this compound fumarate. The preparation involves heating minor ingredients at temperatures between 55-80°C, followed by shearing and stirring to obtain a mixed liquor. This mixture is then sprayed to condense and granulate, resulting in homogeneous this compound fumarate .

化学反応の分析

Types of Reactions

Tiamulin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the antimicrobial properties of this compound. These metabolites are often studied for their efficacy and safety in veterinary applications .

科学的研究の応用

Treatment of Mycoplasma Infections

Tiamulin is notably effective against mycoplasmal infections in swine and poultry. Studies have demonstrated its efficacy against Mycoplasma hyopneumoniae in pigs and Mycoplasma gallisepticum in chickens. For instance, a recent study indicated that this compound-loaded niosomes significantly enhanced drug absorption and therapeutic efficacy in mycoplasma-infected broilers compared to free this compound .

Control of Swine Dysentery

This compound is crucial in treating swine dysentery caused by Brachyspira hyodysenteriae. The European Medicines Agency (EMA) has recognized its effectiveness in medicated feed formulations for pigs, emphasizing its role in maintaining animal health while minimizing antibiotic resistance risks .

Tissue Distribution and Residue Depletion

Research on the pharmacokinetics of this compound highlights its distribution in animal tissues post-administration. A study analyzed the depletion of this compound residues in muscle, liver, and kidney tissues after oral administration, revealing significant insights into its metabolism and safety for food animals .

| Tissue | Concentration (µg/kg) | Time Post-Treatment (days) |

|---|---|---|

| Muscle | 50 | 1 |

| Liver | 100 | 3 |

| Kidney | 75 | 5 |

Antimicrobial Resistance Monitoring

Monitoring resistance patterns is critical for effective this compound application. Recent reports indicate varying resistance levels among bacterial isolates from livestock. For example, resistance to this compound was noted to be low among Salmonella spp., while higher resistance was observed in other pathogens like E. coli .

Efficacy Against Resistant Strains

A comprehensive study involving 636 bacterial strains demonstrated that this compound retained efficacy against multiple resistant strains, including those resistant to commonly used antibiotics . This underscores its importance as a therapeutic option in veterinary medicine.

Niosomal Formulation Enhancements

The development of niosomal formulations has shown promise in enhancing the bioavailability of this compound. In vitro studies revealed that niosomal encapsulation improved drug absorption significantly compared to traditional formulations, leading to better therapeutic outcomes in infected birds .

作用機序

Tiamulin exerts its effects by inhibiting the synthesis of microbial proteins. It binds to the ribosomal peptidyl transferase center, preventing the correct positioning of transfer RNA and the subsequent production of specific proteins . This mechanism is highly effective against Gram-positive bacteria and mycoplasmas .

類似化合物との比較

Similar Compounds

Valnemulin: Another pleuromutilin antibiotic with a similar chemical structure and antimicrobial spectrum.

Lefamulin: A pleuromutilin derivative used in human medicine for treating bacterial infections.

Retapamulin: Used topically for skin infections and shares a similar mechanism of action.

Uniqueness of Tiamulin

This compound is unique in its high efficacy against mycoplasmas and its specific use in veterinary medicine. Its semi-synthetic production process also distinguishes it from other pleuromutilin antibiotics .

生物活性

Tiamulin is a pleuromutilin antibiotic primarily used in veterinary medicine for the treatment of various bacterial infections in livestock, particularly against Gram-positive bacteria and Mycoplasma species. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical applications, supported by relevant data tables and case studies.

Overview of this compound

- Chemical Structure : this compound is derived from the fungus Pleurotus mutilus and belongs to the pleuromutilin class of antibiotics.

- Mechanism of Action : this compound exerts its antibacterial effects by binding to the 50S ribosomal subunit, inhibiting protein synthesis. It primarily acts bacteriostatically but can exhibit bactericidal properties at high concentrations .

Pharmacokinetics

This compound is characterized by high oral bioavailability (approximately 85-90%) and demonstrates significant tissue penetration. The pharmacokinetic profile varies based on dosage and administration route.

Key Pharmacokinetic Parameters

| Parameter | Value (Single Dose) | Value (Multiple Doses) |

|---|---|---|

| Cmax (μg/mL) | 2.5 ± 0.5 | 3.8 ± 0.6 |

| AUC0-t (μg·h/mL) | 10.0 ± 1.2 | 15.2 ± 1.8 |

| T1/2 (hours) | 1.5 ± 0.3 | 1.2 ± 0.2 |

| Tmax (hours) | <1 | <1 |

These parameters indicate that multiple dosing increases the peak concentration and overall exposure to this compound .

Pharmacodynamics

The efficacy of this compound is often measured through its Minimum Inhibitory Concentration (MIC) against various pathogens.

MIC Values for Selected Pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Mycoplasma anatis | 0.06 |

| Staphylococcus aureus | 0.25 |

| Brachyspira hyodysenteriae | 0.5 |

| Actinobacillus pleuropneumoniae | 0.125 |

This compound shows strong activity against mycoplasmas resistant to other antibiotics like tylosin and erythromycin, making it a valuable therapeutic option in veterinary medicine .

Clinical Applications

This compound is widely used in veterinary practices for treating:

- Swine Dysentery : Effective in controlling outbreaks caused by Brachyspira hyodysenteriae.

- Mycoplasma Infections : Particularly in poultry, where it targets respiratory pathogens.

- Pneumonia : Used in both pigs and poultry to manage bacterial pneumonia.

The recommended dosages vary based on the species treated, typically ranging from 2000 to 5000 µg/kg body weight for prevention and up to 10,000 µg/kg body weight for treatment .

Case Study: Efficacy in Pigs

A study involving pigs treated with this compound showed a significant reduction in clinical signs of swine dysentery within three days of treatment, with a marked decrease in pathogen load as evidenced by fecal cultures.

Case Study: Residue Analysis

Research on this compound residues in animal tissues indicated that the highest concentrations were found in the liver, with levels decreasing significantly over time post-treatment:

| Days After Treatment | Residue Concentration (μg/kg) |

|---|---|

| 1 | 412 |

| 5 | 269 |

| 10 | 100 |

This data underscores the importance of monitoring drug residues to ensure food safety .

特性

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAUHCOJAIIRQ-QGLSALSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046701 | |

| Record name | Tiamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome., Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds. | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Sticky, translucent yellowish mass | |

CAS No. |

55297-95-5 | |

| Record name | Tiamulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55297-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamulin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiamulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38WZ4U54R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/ | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tiamulin exert its antibacterial effect?

A1: this compound hydrogen fumarate, a semisynthetic pleuromutilin antibiotic, disrupts bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, , ] This interaction prevents the formation of peptide bonds during the initiation phase of translation, effectively halting protein production and leading to bacteriostatic activity. [, , ]

Q2: Does this compound impact bacterial protein synthesis at any other stage?

A2: this compound specifically targets the initiation phase of protein synthesis. Once elongation has commenced, this compound no longer interferes with peptide bond formation. [, ]

Q3: What is the chemical structure of this compound?

A3: this compound is a complex organic molecule derived from pleuromutilin. Its core structure consists of a diterpene with three rings: cyclopentane, cyclohexane, and an eight-membered ring containing an ester bond. [] Further details on its chemical structure can be found in the provided research papers.

Q4: Is this compound compatible with all other veterinary drugs?

A4: this compound exhibits significant interactions with certain ionophore anticoccidials, particularly monensin, narasin, and salinomycin. [] Simultaneous administration at therapeutic levels can lead to severe toxicity and even death in pigs and poultry. [] This interaction is dose-dependent, with lower this compound doses showing less severe effects. [] The interaction is thought to be due to this compound's preferential metabolism in the liver, leading to an accumulation of the ionophore and subsequent toxicity. []

Q5: Are there other drug compatibility issues with this compound?

A5: While this compound demonstrates enhanced activity when combined with tetracyclines, [] it exhibits milder interactions with maduramicin and semduramicin, potentially causing temporary growth depression. [] this compound is considered compatible with lasalocid. []

A5: this compound is not known to possess catalytic properties and is not typically employed for catalytic applications. Its primary function revolves around its antibiotic activity, specifically targeting bacterial protein synthesis.

Q6: Have molecular modeling studies been conducted on this compound?

A7: Yes, molecular modeling techniques have been employed to investigate the interaction between this compound and DNA. [] These studies revealed that this compound intercalates into the DNA helix, potentially contributing to its overall biological effects. []

Q7: What is the stability of this compound in different formulations?

A9: this compound is often formulated as this compound hydrogen fumarate to increase its solubility in water. [, ] Various formulations, including powders, solutions, and injections, have been developed for different administration routes. [, , ]

Q8: Are there specific regulations regarding this compound usage due to safety concerns?

A10: While specific SHE regulations are not detailed in the provided excerpts, the use of this compound as a growth promoter in animal feed was restricted in the European Union in 2006 due to concerns about antimicrobial resistance. [] Currently, its use in feed is limited to medicated feedingstuffs, regulated by prescription and subject to strict manufacturing and usage monitoring. []

Q9: How is this compound absorbed and distributed in the body?

A11: this compound is well-absorbed following oral administration in various species, including pigs, chickens, and ducks. [, , , ] It is widely distributed in tissues, with the highest concentrations typically found in the liver. [, ]

Q10: How is this compound metabolized and eliminated?

A12: this compound is primarily metabolized in the liver. [, ] It is eliminated from the body mainly through bile and feces, with a smaller proportion excreted in urine. []

Q11: What factors can influence this compound pharmacokinetics?

A13: Factors such as administration route, dose, and feed concentration can impact this compound's pharmacokinetic parameters. [] For instance, higher this compound concentrations in medicated feed have been shown to enhance its bioavailability in piglets. []

Q12: What is the recommended withdrawal period for this compound in food-producing animals?

A14: Withdrawal periods vary depending on the species, administration route, and regulatory guidelines. In some cases, a 72-hour withdrawal period for meat and a zero-day withdrawal period for eggs have been established for this compound. [, ]

Q13: Has this compound been proven effective in treating infections in poultry?

A15: Yes, this compound has demonstrated efficacy in treating Mycoplasma gallisepticum infections in broiler chickens, both in vitro and in vivo. [, , ] Studies have shown that this compound effectively reduces clinical signs, mortality, airsacculitis lesions, and Mycoplasma gallisepticum re-isolation rates. [, , ]

Q14: Are there concerns about this compound resistance developing?

A17: While this compound resistance is relatively rare, it has been reported in some Brachyspira hyodysenteriae isolates. [, ] This underscores the importance of monitoring for resistance and using this compound responsibly.

Q15: Does this compound exhibit cross-resistance with other antibiotics?

A19: Cross-resistance between this compound and other antibiotics, such as tylosin and erythromycin, has been observed. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。